2-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
2-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylbenzene sulfonate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of 2-chlorophenyl 5-methoxy-2,4-dimethylbenzene. The reaction is carried out under controlled conditions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl and methoxy groups contribute to the compound’s overall reactivity and ability to penetrate biological membranes, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl sulfonate
- 5-Methoxy-2,4-dimethylbenzene sulfonate
- Chlorophenyl methoxybenzene sulfonate
Uniqueness
2-Chlorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl and a methoxy group, along with the sulfonate moiety, makes it a versatile compound with a wide range of applications.
Properties
IUPAC Name |
(2-chlorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-8-11(2)15(9-14(10)19-3)21(17,18)20-13-7-5-4-6-12(13)16/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIOAHMUTUDRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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